molecular formula C9H18N2 B1426407 N-(2-amino-2-cyclopropylpropyl)cyclopropanamine CAS No. 1250383-02-8

N-(2-amino-2-cyclopropylpropyl)cyclopropanamine

Cat. No.: B1426407
CAS No.: 1250383-02-8
M. Wt: 154.25 g/mol
InChI Key: HKUUDIPOJVUKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-2-cyclopropylpropyl)cyclopropanamine is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave Irradiation Synthesis: N-substituted 2-amino-1,6-naphthyridine derivatives, including those utilizing cyclopropanamine, have been synthesized using a three-component reaction under microwave irradiation. This method provides a simple and safe approach for small-scale synthesis, useful for biomedical screening (Han et al., 2010).
  • Cyclopropanation Methods: Various studies have focused on the cyclopropanation of amino acids and derivatives, highlighting the synthetic utility of cyclopropanamine in generating novel structures with potential biological activities. These studies have developed methods for efficient and selective synthesis of cyclopropane amino acids and derivatives (Zhu et al., 2016), (Cao, Xiao, & Joullié, 1999).

Biological Activity and Applications

  • LSD1 Inhibition: Cyclopropanamine compounds have been identified as inhibitors of Lysine-specific demethylase 1 (LSD1), a critical enzyme in DNA packaging and gene expression regulation. These inhibitors are being studied for potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia and Alzheimer’s disease (Blass, 2016).
  • Antiviral Activity: Certain cyclopropane derivatives, such as methylenecyclopropane analogues of nucleosides, have shown promising antiviral activity against cytomegalovirus, hepatitis B virus, and other viruses, highlighting the potential of cyclopropanamine-based compounds in antiviral therapy (Zhou et al., 2004).

Miscellaneous Applications

  • Gene Delivery: Aminofullerenes, synthesized using cyclopropanes, have been explored for in vivo gene delivery, demonstrating the potential of cyclopropanamine structures in the field of genetic medicine (Nakamura & Isobe, 2010).

Properties

IUPAC Name

1-N,2-dicyclopropylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-9(10,7-2-3-7)6-11-8-4-5-8/h7-8,11H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUUDIPOJVUKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CC1)(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-amino-2-cyclopropylpropyl)cyclopropanamine
Reactant of Route 2
N-(2-amino-2-cyclopropylpropyl)cyclopropanamine
Reactant of Route 3
Reactant of Route 3
N-(2-amino-2-cyclopropylpropyl)cyclopropanamine
Reactant of Route 4
Reactant of Route 4
N-(2-amino-2-cyclopropylpropyl)cyclopropanamine
Reactant of Route 5
N-(2-amino-2-cyclopropylpropyl)cyclopropanamine
Reactant of Route 6
Reactant of Route 6
N-(2-amino-2-cyclopropylpropyl)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.